
1,4-二溴-2,5-双(三甲基硅基乙炔基)苯
描述
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene is an organic compound with the molecular formula C16H20Br2Si2. It is a derivative of benzene, where two bromine atoms and two trimethylsilylethynyl groups are attached to the benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.
科学研究应用
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Polymer Chemistry: Utilized in the synthesis of polymers with specific properties for industrial applications.
作用机制
Target of Action
This compound is a type of diyne
Mode of Action
It is known that it can react with di (tert -butyl)aluminium hydride by hydroalumination and undergoes addition of one al-h bond to each c-c triple bond . This suggests that it may interact with its targets through a similar mechanism.
Pharmacokinetics
Its solubility in chloroform suggests that it may be absorbed and distributed in the body through lipid-rich environments.
Action Environment
It is known that it is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene can be synthesized through a multi-step process. One common method involves the bromination of 1,4-dibromo-2,5-diiodobenzene followed by the Sonogashira coupling reaction with trimethylsilylacetylene. The reaction conditions typically include the use of a palladium catalyst, copper iodide, and an amine base under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves careful control of reaction conditions to ensure high purity and yield.
化学反应分析
Types of Reactions
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The trimethylsilylethynyl groups can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalyst: Used in coupling reactions.
Copper Iodide: Acts as a co-catalyst in coupling reactions.
Amines: Serve as bases in substitution and coupling reactions.
Major Products Formed
Substituted Derivatives: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions with various alkynes or aryl halides.
相似化合物的比较
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but lacks the trimethylsilylethynyl groups.
1,4-Bis(trimethylsilylethynyl)benzene: Similar but does not contain bromine atoms.
Uniqueness
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene is unique due to the presence of both bromine atoms and trimethylsilylethynyl groups, which provide it with distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research .
属性
IUPAC Name |
2-[2,5-dibromo-4-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Br2Si2/c1-19(2,3)9-7-13-11-16(18)14(12-15(13)17)8-10-20(4,5)6/h11-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMMIWKEWMEYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1Br)C#C[Si](C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Br2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-7-carbaldehyde](/img/structure/B1643002.png)

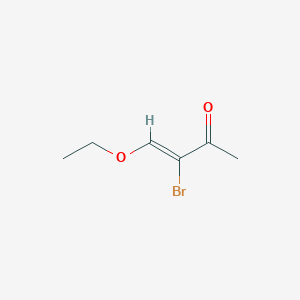
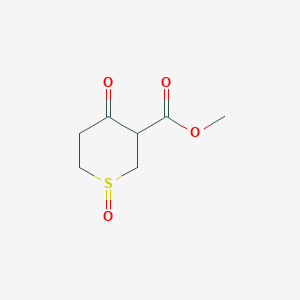
![[5-(Diethoxymethyl)-2-furanyl]trimethylgermane](/img/structure/B1643018.png)

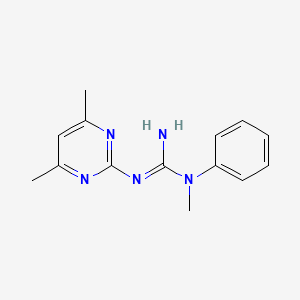
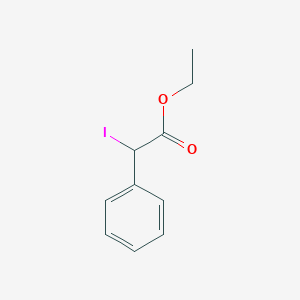
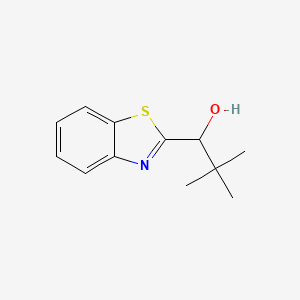
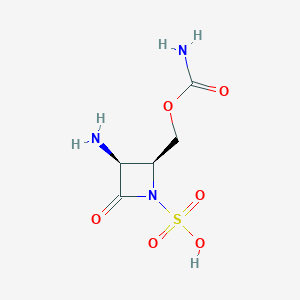
![6-Chloro-4-methoxythieno[2,3-b]pyridine](/img/structure/B1643028.png)
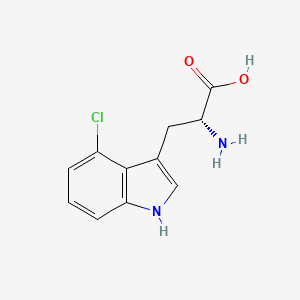
![[(3aR,5R,6R,6aR)-6-hydroxy-2,2,6-trimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B1643038.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-hydroxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1643039.png)
